molecular formula C35H54O9 B1265154 Colossolactone V

Colossolactone V

Cat. No.: B1265154
M. Wt: 618.8 g/mol
InChI Key: NAIJFFZGPGRMSV-SGTCUYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colossolactone V is a lanostane-type triterpenoid compound naturally occurring in the Ganoderma colossum mushroom species . This family of fungi has a long-standing use in traditional medicine, and its secondary metabolites are a subject of modern pharmacological interest . Early research has identified this compound as an inhibitor of HIV-1 protease, a key enzyme in the viral life cycle, with reported IC₅₀ values . This places it as a compound of interest in virological research. The colossolactone chemical class is characterized by a steroidal framework that often includes variations such as oxa-A-homo-steroidal or oxa-A,B-dihomo-steroidal structures, frequently featuring lactone rings . While the specific research value of this compound itself is less documented compared to its analogs like Colossolactone G or H, studies on related compounds provide context for its potential applications. Other colossolactones have demonstrated a range of bioactivities, including cytotoxicity against various cancer cell lines, antimicrobial effects, and the ability to synergistically enhance the efficacy of conventional chemotherapeutic agents and targeted therapies like gemcitabine, 5-fluorouracil, and gefitinib . The binding mechanisms of similar lactones to molecular targets such as the epidermal growth factor receptor (EGFR) have been explored through computational studies, suggesting a potential role in oncological research . Researchers investigating natural product chemistry, antiviral mechanisms, or adjuvant cancer therapy may find this compound a compound of significant interest. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C35H54O9

Molecular Weight

618.8 g/mol

IUPAC Name

(Z,5R,6S)-6-[(3R,3aR,6R,7R,9bR)-6-(acetyloxymethyl)-7-(2-hydroxypropan-2-yl)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-5-acetyloxy-2-methylhept-2-enoic acid

InChI

InChI=1S/C35H54O9/c1-21(31(39)40)10-12-28(44-24(4)37)22(2)25-14-17-34(8)26-11-13-29(32(5,6)41)35(20-43-23(3)36,19-16-30(38)42-9)27(26)15-18-33(25,34)7/h10,22,25,28-29,41H,11-20H2,1-9H3,(H,39,40)/b21-10-/t22-,25+,28+,29-,33+,34-,35-/m0/s1

InChI Key

NAIJFFZGPGRMSV-SGTCUYSDSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@@]3(CCC(=O)OC)COC(=O)C)C(C)(C)O)C)C)[C@@H](C/C=C(/C)\C(=O)O)OC(=O)C

Canonical SMILES

CC(C1CCC2(C1(CCC3=C2CCC(C3(CCC(=O)OC)COC(=O)C)C(C)(C)O)C)C)C(CC=C(C)C(=O)O)OC(=O)C

Origin of Product

United States

Q & A

Q. What spectroscopic and chromatographic methods are essential for determining the structure of Colossolactone V?

this compound’s structural elucidation relies on a combination of nuclear magnetic resonance (NMR) techniques (e.g., 1^1H NMR, 13^{13}C NMR, DEPT-135, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRESIMS) to assign planar structures and functional groups. Absolute stereochemistry is confirmed via modified Mosher ester analysis and NOESY correlations . Silica gel column chromatography and preparative HPLC are standard for purification, with solvent systems optimized for polar triterpenoid separation .

Q. How should researchers design a literature review to identify gaps in this compound’s bioactivity studies?

A systematic review should focus on observational studies of lanostane triterpenoids from Ganoderma species, prioritizing gaps in mechanistic data (e.g., anti-inflammatory or cytotoxic pathways). Use Boolean search terms (e.g., "this compound AND bioactivity") in databases like PubMed, with filters for in vitro/in vivo models. Exclude non-peer-reviewed sources (e.g., ) and prioritize studies with reproducible dose-response data .

Q. What steps ensure reproducibility in isolating this compound from natural sources?

Document detailed protocols for fungal material collection (e.g., Ganoderma colossus strain, growth conditions), extraction solvents (e.g., EtOAc/MeOH ratios), and chromatographic parameters (e.g., column dimensions, flow rates). Validate purity via melting point, HPLC retention time, and spectral consistency with published data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when elucidating this compound’s stereochemistry?

Contradictory NOESY or 1^1H-1^1H coupling constants may arise from conformational flexibility. Use density functional theory (DFT) calculations to model low-energy conformers and compare experimental vs. predicted NMR shifts. Cross-validate results with X-ray crystallography or electronic circular dichroism (ECD) if crystalline derivatives are obtainable .

Q. What experimental strategies mitigate low yields during this compound isolation?

Optimize fungal fermentation conditions (e.g., pH, temperature, nutrient stress) to enhance secondary metabolite production. Employ hyphenated techniques like LC-MS/MS for real-time monitoring of target compounds during fractionation. Consider semi-synthesis from abundant precursors (e.g., ganoderic acids) to bypass natural yield limitations .

Q. How should contradictory in vitro vs. in vivo bioactivity data for this compound be addressed?

Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. Use CRISPR-edited cell lines or knockout animal models to isolate target pathways. Perform meta-analyses of dose-response relationships across studies, adjusting for variability in assay conditions (e.g., cell type, incubation time) .

Q. What computational approaches predict this compound’s molecular interactions with therapeutic targets?

Apply molecular docking (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB), prioritizing targets with conserved binding pockets for triterpenoids. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use molecular dynamics simulations to assess binding stability under physiological conditions .

Methodological Considerations

  • Data Validation : Ensure NMR spectra are referenced to internal standards (e.g., TMS) and include 13^{13}C DEPT-135 to distinguish CH3_3, CH2_2, and quaternary carbons. Publish raw spectral data in supplementary materials for peer validation .
  • Meta-Analysis : Follow PRISMA guidelines for systematic reviews, combining cohort and case-control studies using random-effects models. Address heterogeneity via subgroup analyses (e.g., separating cancer vs. non-cancer models) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal policies on chemical data transparency (e.g., depositing crystallographic data in the Cambridge Structural Database) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Colossolactone V
Reactant of Route 2
Colossolactone V

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